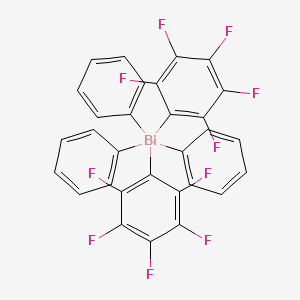
(Trifluorosilyl)methyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trifluorosilyl)methyl phenoxyacetate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluorosilyl group attached to a methyl phenoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with a trifluorosilyl methylating agent. One common method is the reaction of phenoxyacetic acid with chloromethyltrifluorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(Trifluorosilyl)methyl phenoxyacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(Trifluorosilyl)methyl phenoxyacetate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of (Trifluorosilyl)methyl phenoxyacetate involves its interaction with molecular targets through the trifluorosilyl group. This group can form strong bonds with various atoms, leading to modifications in the structure and function of target molecules. The pathways involved may include covalent bonding, hydrogen bonding, and van der Waals interactions.
Comparación Con Compuestos Similares
Similar Compounds
(Trifluoromethyl)phenoxyacetate: Similar in structure but with a trifluoromethyl group instead of a trifluorosilyl group.
(Trimethylsilyl)methyl phenoxyacetate: Contains a trimethylsilyl group instead of a trifluorosilyl group.
Uniqueness
(Trifluorosilyl)methyl phenoxyacetate is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile reagents.
Propiedades
Número CAS |
105798-38-7 |
|---|---|
Fórmula molecular |
C9H9F3O3Si |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
trifluorosilylmethyl 2-phenoxyacetate |
InChI |
InChI=1S/C9H9F3O3Si/c10-16(11,12)7-15-9(13)6-14-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
ITWXXXACAJCUDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)OC[Si](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
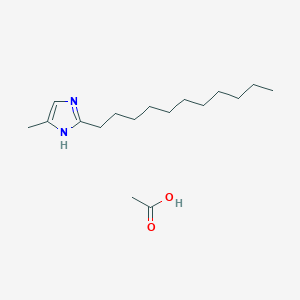
![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)
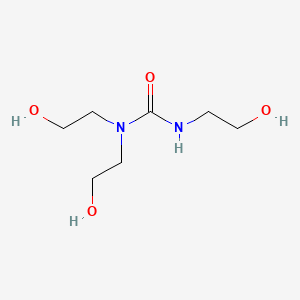
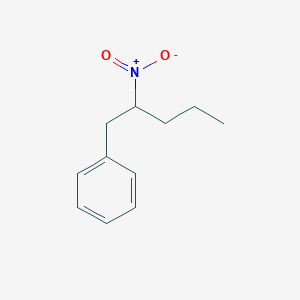
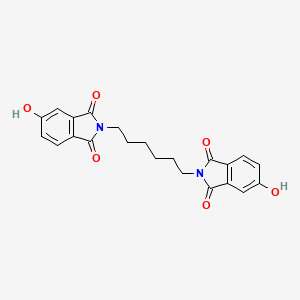
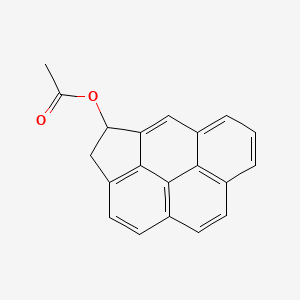
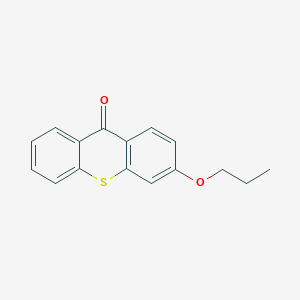
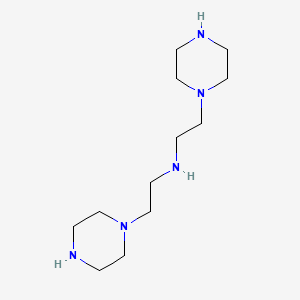
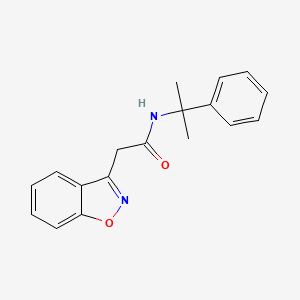
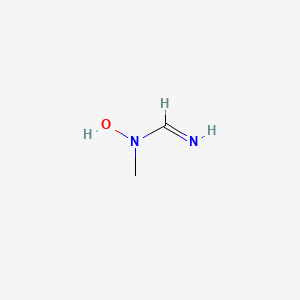
![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
